2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride
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Overview
Description
2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12Cl3NO It is a derivative of phenylpropanolamine, characterized by the presence of two chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with nitroethane to form 2,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced to 2,5-dichlorophenyl-2-nitropropane, which is subsequently converted to the target compound through a series of reduction and hydrolysis steps. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dichlorobenzaldehyde or 2,5-dichlorobenzophenone.
Reduction: Conversion to 2-amino-3-(2,5-dichlorophenyl)propan-1-ol.
Substitution: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(3,4-dichlorophenyl)propan-1-ol hydrochloride
- 2-amino-3-(2,4-dichlorophenyl)propan-1-ol hydrochloride
- 2-amino-3-(2,6-dichlorophenyl)propan-1-ol hydrochloride
Uniqueness
2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
CAS No. |
1379919-89-7 |
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Molecular Formula |
C9H12Cl3NO |
Molecular Weight |
256.6 |
Purity |
95 |
Origin of Product |
United States |
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